Cas no 1805161-65-2 (2-Chloro-5-ethoxy-3-fluorotoluene)
2-Chloro-5-ethoxy-3-fluorotoluene Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-ethoxy-3-fluorotoluene
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- Inchi: 1S/C9H10ClFO/c1-3-12-7-4-6(2)9(10)8(11)5-7/h4-5H,3H2,1-2H3
- InChI Key: JDXQQJXTWCJZJI-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C=C1C)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- XLogP3: 3.4
- Topological Polar Surface Area: 9.2
2-Chloro-5-ethoxy-3-fluorotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014054-250mg |
2-Chloro-5-ethoxy-3-fluorotoluene |
1805161-65-2 | 97% | 250mg |
489.60 USD | 2021-07-05 | |
| Alichem | A010014054-500mg |
2-Chloro-5-ethoxy-3-fluorotoluene |
1805161-65-2 | 97% | 500mg |
839.45 USD | 2021-07-05 | |
| Alichem | A010014054-1g |
2-Chloro-5-ethoxy-3-fluorotoluene |
1805161-65-2 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
2-Chloro-5-ethoxy-3-fluorotoluene Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-Chloro-5-ethoxy-3-fluorotoluene
Professional Introduction to 2-Chloro-5-ethoxy-3-fluorotoluene (CAS No. 1805161-65-2)
2-Chloro-5-ethoxy-3-fluorotoluene, identified by the chemical abstracts service number 1805161-65-2, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatics, which are widely utilized as intermediates in the synthesis of various biologically active molecules. The presence of both chloro and ethoxy substituents, combined with a fluorine atom, imparts unique electronic and steric properties to the molecule, making it a valuable building block for further functionalization.
The structural configuration of 2-Chloro-5-ethoxy-3-fluorotoluene (CAS No. 1805161-65-2) consists of a benzene ring substituted at the 2-position with a chlorine atom, at the 5-position with an ethoxy group, and at the 3-position with a fluorine atom. This specific arrangement of functional groups enhances its reactivity in various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed coupling processes. The fluorine atom, in particular, plays a crucial role in modulating the metabolic stability and binding affinity of the resulting drug candidates.
In recent years, 2-Chloro-5-ethoxy-3-fluorotoluene (CAS No. 1805161-65-2) has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases. For instance, fluorinated aromatic compounds have shown promise in the development of kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The electron-withdrawing nature of the fluorine atom can enhance the binding interactions between the drug molecule and its biological target, leading to improved efficacy.
One of the most compelling aspects of 2-Chloro-5-ethoxy-3-fluorotoluene (CAS No. 1805161-65-2) is its role as a key intermediate in synthesizing more complex pharmacophores. The chloro and ethoxy groups provide handles for further functionalization through reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and palladium-catalyzed hydrogenation. These transformations allow chemists to introduce additional functional groups or modify existing ones, thereby tailoring the properties of the final compound to meet specific pharmacological requirements.
Recent advancements in computational chemistry have also highlighted the importance of 2-Chloro-5-ethoxy-3-fluorotoluene (CAS No. 1805161-65-2) in drug design. Molecular modeling studies have demonstrated that the presence of fluorine can significantly influence the conformational flexibility and electronic distribution of the molecule, which are critical factors in determining its biological activity. These insights have guided researchers in optimizing synthetic routes and improving yields for large-scale production.
The agrochemical industry has also recognized the potential of 2-Chloro-5-ethoxy-3-fluorotoluene (CAS No. 1805161-65-2) as a precursor for developing novel pesticides and herbicides. The structural motifs present in this compound contribute to its ability to interact with biological targets in plants and pests, offering a basis for creating environmentally friendly and highly effective agrochemicals. Furthermore, the halogenated aromatic core provides stability against degradation under environmental conditions, ensuring prolonged activity.
In conclusion, 2-Chloro-5-ethoxy-3-fluorotoluene (CAS No. 1805161-65-2) represents a versatile and valuable compound in both pharmaceutical and agrochemical research. Its unique structural features enable diverse chemical transformations and biological applications, making it an indispensable tool for synthetic chemists and drug developers. As research continues to uncover new methodologies for utilizing halogenated aromatics like this one, their role in advancing medicinal chemistry is expected to grow even further.
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